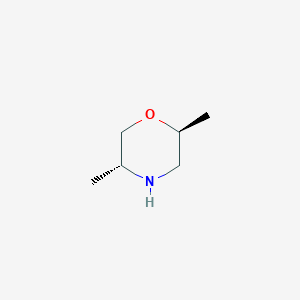

(2S,5R)-2,5-dimethylmorpholine

Description

Significance of Chiral Morpholine (B109124) Scaffolds in Advanced Synthetic Methodologies

Chiral morpholine scaffolds are considered "privileged structures" in medicinal chemistry and organic synthesis. nih.govresearchgate.net This designation stems from their frequent appearance in biologically active compounds and their ability to impart desirable physicochemical properties to molecules. sorbonne-universite.fr The morpholine ring, being a weaker base than piperidine (B6355638), offers unique electronic characteristics. sorbonne-universite.fr Furthermore, the presence of substituents on the carbon atoms of the morpholine ring can introduce specific conformational, steric, and electronic properties, which can translate to unique biological activities and therapeutic applications. sorbonne-universite.fr

The utility of chiral morpholines extends to their application as:

Chiral Auxiliaries: These are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral morpholine derivatives have been successfully employed as chiral auxiliaries in various enantioselective syntheses. thieme-connect.com

Chiral Catalysts: Chiral morpholines can act as organocatalysts, accelerating chemical reactions and controlling their stereoselectivity. thieme-connect.com

Building Blocks for Complex Molecules: The inherent chirality and functional groups of morpholines make them ideal starting materials for the synthesis of more complex chiral molecules, including pharmaceuticals and agrochemicals. a2bchem.com

The development of synthetic methodologies for creating stereochemically diverse chiral morpholines is an active area of research. nih.gov Efficient and stereoselective methods for forming carbon-carbon and carbon-heteroatom bonds on the morpholine ring are crucial for expanding their application in drug discovery and aymmetric synthesis. nih.govresearchgate.net

Stereochemical Importance and Design Rationales for Research on (2S,5R)-2,5-Dimethylmorpholine

The specific stereochemistry of this compound is central to its utility in asymmetric synthesis. The "trans" arrangement of the two methyl groups at the C-2 and C-5 positions creates a C2-symmetric-like element, which is a common feature in effective chiral ligands and auxiliaries. This defined spatial arrangement of substituents is crucial for inducing high levels of stereoselectivity in chemical transformations.

The design rationale for utilizing this compound in research is often centered on its role as a chiral building block. a2bchem.com Its distinct stereochemistry allows for the synthesis of complex molecules with high enantiomeric purity. a2bchem.com This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. The other enantiomer may be inactive or even cause undesirable side effects.

Research has demonstrated the synthesis of this compound and its incorporation into various molecular frameworks. sorbonne-universite.frsorbonne-universite.fr For instance, it has been used in the preparation of selectively substituted quinoline (B57606) compounds with potential therapeutic applications. The synthesis of this specific isomer often involves multi-step sequences starting from readily available chiral precursors. sorbonne-universite.fr

The table below summarizes key data related to this compound and related chiral morpholine derivatives, highlighting their application in synthesis.

| Compound Name | Application/Significance | Reference |

| This compound | Chiral building block in chemical synthesis for creating complex molecules with high enantiomeric purity. a2bchem.com | a2bchem.com |

| (S,S)-3,5-Dimethylmorpholine | Used as a C2-symmetric auxiliary in diastereoselective Diels-Alder reactions. acs.orgresearchgate.net | acs.orgresearchgate.net |

| trans-2,6-Dimethylmorpholine | A related dimethylmorpholine isomer. | bldpharm.com |

| cis-2,6-Dimethylmorpholine (B33440) | Used in the synthesis of p38α MAP kinase inhibitors and 5-HT4 receptor agonists and antagonists. chemicalbook.com | chemicalbook.com |

The continued exploration of synthetic routes to and applications of this compound and other chiral morpholines underscores their importance in advancing the field of asymmetric synthesis and drug discovery. The ability to precisely control the three-dimensional architecture of molecules remains a fundamental goal in organic chemistry, and chiral scaffolds like this compound are invaluable tools in achieving this objective.

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-2,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348949 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-27-7 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2s,5r 2,5 Dimethylmorpholine

Stereoselective Chemical Transformations

The reactivity of (2S,5R)-2,5-dimethylmorpholine is largely dictated by the lone pair of electrons on the nitrogen atom, which can act as a nucleophile or a base, and is susceptible to oxidation. The inherent chirality of the molecule influences the stereochemical outcome of these reactions.

Oxidation Reactions and N-Oxide Formation

The tertiary amine functionality within substituted morpholines is readily oxidized to the corresponding N-oxide. The direct oxidation of the nitrogen atom in this compound can be achieved using various common oxidizing agents. This transformation converts the nucleophilic nitrogen center into a highly polar N-oxide moiety, altering the compound's physical and chemical properties. thieme-connect.de

The formation of the N-oxide introduces a new stereocenter if the substituents on the nitrogen are different, though in the case of simple oxidation of the parent amine, this is not a factor. Common reagents for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de These reactions are typically straightforward and proceed with high efficiency. The resulting this compound N-oxide is a stable, polar compound.

| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solvents, often at room temperature or with gentle heating. | "Green" oxidant, byproduct is water. Can require long reaction times. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂), typically at 0°C to room temperature. | Highly efficient and fast. Byproduct (m-chlorobenzoic acid) requires removal. |

| Peracetic acid | Aqueous or organic solvents. | Strong oxidant, readily available. |

Reduction Reactions and Amine Derivative Synthesis

While direct reduction of the this compound ring itself is not a common transformation due to its saturated nature, reduction reactions are highly relevant for its derivatives. For instance, if the morpholine (B109124) is N-acylated or carries other reducible functional groups on its substituents, these can be selectively reduced to generate diverse amine derivatives.

A key reductive transformation involves the deprotection of N-protected morpholines. For example, an N-benzyl group, often used as a protecting group during synthesis, can be removed via catalytic hydrogenation. This process typically involves reacting the N-benzyl derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, liberating the secondary amine of this compound for further functionalization. nih.gov This reaction is crucial for synthesizing a variety of N-substituted derivatives.

Furthermore, if the N-oxide from the previously described oxidation reaction is formed, it can be reduced back to the parent amine using various reducing agents, such as triphenylphosphine (B44618) or catalytic hydrogenation.

Nucleophilic Substitution Reactions

The nitrogen atom of this compound is nucleophilic and readily participates in substitution reactions. It can act as a nucleophile to attack a wide range of electrophilic carbon centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its application in the synthesis of more complex molecules.

A significant application is in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, this compound can displace a leaving group, typically a halide, from an electron-deficient aromatic or heteroaromatic ring. For example, the closely related cis-2,6-dimethylmorpholine (B33440) has been shown to react with 3,6-dibromoisothiazolo[4,5-b]pyridine, selectively displacing the bromine atom at the 3-position to yield the corresponding 3-morpholinyl product in high yield. This regioselectivity is driven by the electronic properties of the heteroaromatic system.

| Electrophile/Substrate | Reaction Type | Product Type |

|---|---|---|

| Activated Aryl Halides (e.g., 2,4-dinitrochlorobenzene) | SNAr | N-Aryl morpholine derivatives |

| Alkyl Halides (e.g., Benzyl bromide) | SN2 | N-Alkyl morpholine derivatives |

| Acyl Chlorides (e.g., Acetyl chloride) | Nucleophilic Acyl Substitution | N-Acyl morpholine derivatives (Amides) |

Regioselective and Diastereoselective Functionalization of the Morpholine Ring

Beyond reactions at the nitrogen center, the carbon framework of the morpholine ring can also be functionalized. The existing stereocenters at C-2 and C-5 can direct the stereochemical outcome of these reactions, allowing for diastereoselective transformations.

Introduction of Diverse Functional Groups

While many synthetic methods build the morpholine ring with pre-installed functional groups, derivatization of the pre-formed this compound scaffold is also a key strategy. The secondary amine provides a reactive handle for introducing a wide array of functionalities through N-alkylation or N-acylation, as mentioned previously.

Diastereoselective synthesis often relies on using the chiral morpholine as an auxiliary or starting material. For instance, the synthesis of enantiomerically pure (2S,5R)-5-hydroxypipecolic acid derivatives has been achieved through a sequence involving a highly diastereoselective epoxidation of a cyclic enamide intermediate, demonstrating how existing chirality can control the introduction of new functional groups and stereocenters. nih.gov Although this example builds a different ring system, the principles of diastereoselective control are relevant. The functionalization of the carbon atoms adjacent to the nitrogen (C-3 and C-5) or oxygen (C-2 and C-6) is an area of ongoing research, often requiring activation of the C-H bonds.

Reactions Involving C-H Functionalization

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for derivatizing heterocyclic scaffolds. Research has shown that morpholine can undergo transition-metal-catalyzed C-H functionalization. Specifically, in reactions with quinoline (B57606) N-oxides, morpholine can be coupled at the C-2 position of the quinoline ring. mdpi.com

The proposed mechanism for this transformation involves the copper-catalyzed reaction where morpholine participates in a C-H/N-H cross-coupling. mdpi.com In some systems, the reaction is believed to proceed through the formation of a morpholine radical. For instance, in nickel-catalyzed C-2 amination of quinoline N-oxides, a proton-coupled electron transfer between morpholine and an oxidant generates a morpholine N-radical. This radical species then adds to a Ni(II)-quinoline N-oxide complex, ultimately leading to the C-2 aminated product through a reductive elimination step. The regioselectivity of the reaction on the quinoline N-oxide (amination at C-2 versus C-4) can be controlled by the choice of solvent, highlighting the subtlety of these complex catalytic systems. mdpi.com

Ring Stability and Ring-Opening Reactions of the Morpholine Scaffold

The inherent stability of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a critical feature that contributes to its prevalence in pharmaceuticals. This stability can be attributed to the low ring strain of the six-membered ring, which typically adopts a stable chair conformation. However, the presence of two heteroatoms introduces a degree of polarity and potential sites for chemical reactions that can lead to the opening of the ring.

While specific mechanistic studies on the ring cleavage of this compound are not extensively documented in publicly available literature, the fundamental principles of heterocyclic chemistry allow for the postulation of several potential pathways. These pathways are largely categorized based on the nature of the chemical insult: oxidative cleavage, and acid- or base-catalyzed ring opening.

Oxidative Cleavage:

Oxidative processes represent a common route for the degradation of morpholine derivatives. Research on related morpholine structures suggests that cleavage can be initiated by the formation of radical species, particularly at the carbon atoms adjacent to the nitrogen or oxygen heteroatoms.

Quantum chemistry calculations on the unsubstituted morpholine ring have explored the ring-opening pathways initiated by oxidation. These studies indicate that hydrogen abstraction can lead to the formation of carbon-centered radicals (at C2 or C3) or a nitrogen-centered radical. While these radicals themselves may not directly lead to low-energy ring-opening, their subsequent reaction with molecular oxygen can initiate a cascade of events. The addition of O₂ to a carbon-centered radical can be followed by intramolecular hydrogen shifts, leading to the formation of cyclic epoxy intermediates. These intermediates are more susceptible to further radical attack and subsequent ring cleavage. One identified low-energy pathway involves the attack of O₂ on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and unimolecular ring-opening.

Visible light-induced oxidative cleavage of C(sp³)–C(sp³) bonds in N-aryl morpholine derivatives has also been demonstrated. This process, which utilizes a photocatalyst and molecular oxygen as the terminal oxidant, proceeds under mild conditions and suggests a pathway for the selective cleavage of the carbon-carbon bond within the morpholine ring. While the specific substrate differs from this compound, the underlying principle of photochemically initiated radical-mediated C-C bond cleavage is a plausible degradation pathway.

Table 1: Plausible Intermediates in the Oxidative Cleavage of a Generic Morpholine Ring

| Intermediate | Description | Potential Fate |

| Carbon-centered radical | Formed by hydrogen abstraction from a C-H bond adjacent to N or O. | Reaction with O₂, intramolecular rearrangement. |

| Peroxy radical | Formed from the reaction of a carbon-centered radical with O₂. | Hydrogen abstraction to form a hydroperoxide. |

| Hydroperoxide | A relatively unstable intermediate that can decompose to initiate further radical reactions. | Homolytic cleavage of the O-O bond. |

| Cyclic epoxy intermediate | Formed via intramolecular reactions of peroxy radicals. | Susceptible to nucleophilic or radical-induced ring opening. |

Acid- and Base-Catalyzed Ring Opening:

The ether linkage within the morpholine ring presents a potential site for acid-catalyzed cleavage. Protonation of the ether oxygen would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. In the presence of a strong nucleophile, this could lead to an Sₙ2-type ring opening. The regioselectivity of this attack would be influenced by the substitution pattern on the ring. For an unsymmetrical morpholine derivative like this compound, steric hindrance would likely direct the nucleophilic attack to the less substituted carbon adjacent to the ether oxygen.

Base-catalyzed ring opening of the morpholine ether is generally less facile due to the poor leaving group nature of the resulting alkoxide. However, under forcing conditions or with specific substitution patterns that activate the ring, this pathway cannot be entirely ruled out. For instance, the presence of electron-withdrawing groups could potentially facilitate nucleophilic attack and subsequent ring cleavage.

Table 2: Potential Ring Cleavage Reactions of the Morpholine Scaffold

| Reaction Type | Reagents/Conditions | Key Mechanistic Step | Expected Product Type |

| Oxidative Cleavage | Radical initiators, O₂, photocatalyst, light | Formation of radical intermediates, reaction with O₂ | Various fragmented carbonyl and amine compounds |

| Acid-Catalyzed Ring Opening | Strong acids, nucleophiles | Protonation of the ether oxygen, nucleophilic attack | Amino alcohols with cleaved ether linkage |

| Base-Catalyzed Ring Opening | Strong bases, high temperatures | Nucleophilic attack on a carbon adjacent to the ether oxygen | Amino alcohols with cleaved ether linkage |

Applications of 2s,5r 2,5 Dimethylmorpholine in Asymmetric Synthesis and Catalysis

Chiral Building Block in Complex Molecular Architectures

The inherent chirality of (2S,5R)-2,5-dimethylmorpholine makes it an attractive starting material or intermediate in the synthesis of enantiomerically pure complex molecules. Its pre-defined stereocenters can be effectively transferred to the target molecule, obviating the need for challenging enantioselective steps later in the synthetic sequence.

Utilization in Enantioselective Synthesis

In the realm of enantioselective synthesis, this compound can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction. While specific examples directly employing this compound are not extensively documented in readily available literature, the principle of using chiral morpholine (B109124) derivatives is well-established. For instance, related chiral piperazines, such as (-)-1-allyl-(2S,5R)-dimethylpiperazine, which shares a similar chiral diamine motif, have been synthesized and utilized as crucial intermediates in the preparation of delta-opioid receptor ligands. mdpi.com This highlights the potential of the (2S,5R)-dimethyl-substituted heterocyclic framework in the synthesis of biologically active compounds.

The general strategy involves attaching the chiral morpholine unit to a prochiral substrate. The steric and electronic properties of the morpholine then influence the approach of a reactant, leading to the preferential formation of one enantiomer. After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recycled.

Construction of Advanced Heterocyclic Systems

The this compound core is a valuable synthon for the construction of more complex, advanced heterocyclic systems. Fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. airo.co.in The synthesis of such systems often involves cyclization reactions, where the morpholine ring can be annulated with other rings. airo.co.in

While direct examples of constructing fused systems from this compound are not prominently reported, the general methodologies for the synthesis of fused heterocyclic compounds, such as intramolecular cyclizations and cycloaddition reactions, are applicable. airo.co.inresearchgate.net The nitrogen and oxygen atoms within the morpholine ring provide reactive sites for further functionalization and ring-forming reactions, enabling the creation of novel polycyclic architectures with defined stereochemistry.

Role in Asymmetric Catalysis

The application of this compound extends to the field of asymmetric catalysis, where it can be modified to act as a chiral ligand for transition metals. The nitrogen atom of the morpholine can coordinate to a metal center, and the chiral environment created by the methyl groups can influence the stereochemical course of a catalyzed reaction.

Chiral Ligand Design and Application in Metal-Catalyzed Processes

The design of effective chiral ligands is paramount in asymmetric catalysis. The rigid C2-symmetric scaffold of trans-disubstituted morpholines, including the (2S,5R)-isomer, is an attractive feature for ligand design. While specific research detailing the design of ligands directly from this compound is limited in the available literature, the principles of using chiral diamines and amino alcohols as ligand precursors are well-established. For example, chiral phosphine (B1218219) ligands derived from related chiral backbones have shown high performance in asymmetric reactions. researchgate.net

These ligands are often synthesized by functionalizing the nitrogen atom with a phosphorus-containing group, creating P,N-ligands. Such ligands have been successfully employed in a variety of metal-catalyzed transformations, including palladium-catalyzed allylic alkylation. nih.govnih.govelsevierpure.commdpi.com

Chiral ligands derived from scaffolds similar to this compound have been shown to significantly enhance both the enantioselectivity and yield of metal-catalyzed reactions. The steric bulk and electronic properties of the ligand play a crucial role in controlling the approach of the substrate to the metal center, thereby dictating the stereochemical outcome.

For instance, in palladium-catalyzed asymmetric allylic alkylation, the choice of a chiral ligand is critical for achieving high enantiomeric excess (ee). While specific data for a this compound-based ligand is not available, related chiral P,N-ligands have demonstrated the ability to induce high levels of asymmetry. The following table illustrates typical performance enhancements observed with effective chiral ligands in such reactions.

| Reaction | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Chiral P,N-Ligand | >95% | >90% |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Chiral Phosphine Ligand | >99% | >95% |

The mechanism of chiral induction by ligands derived from this compound would involve the formation of a chiral metal complex. The coordination of the ligand to the metal center creates a chiral pocket around the active site. nih.gov The substrate then coordinates to the metal in a specific orientation to minimize steric interactions with the chiral ligand, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product. nih.gov

Organocatalytic Applications

This compound, as a chiral secondary amine, possesses the structural motifs necessary for applications in organocatalysis. Chiral amines are fundamental to several key organocatalytic transformations, such as enamine and iminium ion catalysis. In principle, this compound could be employed as a catalyst for reactions like asymmetric Michael additions, aldol (B89426) reactions, or Diels-Alder reactions by forming chiral enamines with α,β-unsaturated aldehydes and ketones. However, while the morpholine scaffold is present in various catalysts, specific, detailed research findings on the use of this compound itself as a primary organocatalyst are not extensively documented in current literature. Its potential remains an area for further exploration, building on the known reactivity of similar chiral secondary amines.

Chiral Auxiliary in Diastereoselective Transformations

The most significant application of this compound is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The cis-substitution pattern of the two methyl groups in this compound results in a C₂-symmetric structure. This symmetry is a highly desirable feature in a chiral auxiliary, as it reduces the number of possible competing transition states in a reaction, often leading to higher diastereoselectivity.

When attached to a prochiral substrate via an amide bond, the rigid, chair-like conformation and the steric bulk of the two methyl groups effectively shield one face of the reactive center. This forces an incoming reagent to approach from the less sterically hindered face, thereby inducing the formation of one diastereomer over the other.

Application in Diels-Alder Reactions for Stereocontrol

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol. When a chiral auxiliary is attached to the dienophile, it can effectively control the π-facial selectivity of the reaction. For instance, an α,β-unsaturated carboxylic acid can be converted into an N-acryloyl or N-crotonoyl derivative of this compound.

In a hypothetical reaction between an N-acryloyl-(2S,5R)-2,5-dimethylmorpholine and a diene such as cyclopentadiene, the chiral auxiliary is expected to direct the approach of the diene. The C₂-symmetric scaffold, often in the presence of a Lewis acid that chelates to the amide carbonyl oxygen, creates a conformationally rigid dienophile. This rigidity, combined with the steric hindrance from the methyl groups, blocks one face of the dienophile's double bond. Consequently, the diene is forced to add to the opposite face, resulting in a high diastereomeric excess (d.e.) of one of the two possible endo or exo products. While this strategy is well-established with other auxiliaries like Evans' oxazolidinones, specific examples detailing the diastereoselectivities achieved with this compound are not prominently featured in the literature, representing a potential area for synthetic methodology development. nih.govharvard.eduscielo.br

Table 1: Predicted Facial Selectivity in a Diels-Alder Reaction This table is based on established principles of chiral auxiliaries and represents a hypothetical outcome.

| Dienophile | Diene | Lewis Acid | Predicted Major Product Stereochemistry | Predicted Diastereomeric Excess |

| N-Acryloyl-(2S,5R)-2,5-dimethylmorpholine | Cyclopentadiene | Et₂AlCl | Controlled by auxiliary | >90% d.e. |

Specific Organic Transformations Utilizing this compound

Asymmetric Hydrogenation Reactions

In the field of asymmetric hydrogenation, chiral ligands are used to create a chiral environment around a metal center (commonly rhodium, ruthenium, or iridium), which then directs the addition of hydrogen across a double bond with high enantioselectivity. While this compound contains stereocenters and a nitrogen atom capable of coordinating to a metal, its direct use as a simple ligand in major asymmetric hydrogenation catalysts is not widely reported.

However, it is important to note a related area of research where asymmetric hydrogenation is used for the synthesis of chiral morpholines. Studies have demonstrated that dehydromorpholines (unsaturated morpholine rings) can be hydrogenated using catalysts bearing chiral phosphine ligands (like SKP-Rh complexes) to produce various 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org This highlights the importance of the chiral morpholine scaffold, which these catalytic methods aim to produce, rather than the utilization of this compound itself as a controlling ligand in hydrogenation reactions.

Electrophilic and Nucleophilic Additions Influenced by the Chiral Scaffold

The primary role of this compound as a chiral auxiliary is to direct diastereoselective additions to a prochiral center. This is particularly effective in controlling both nucleophilic and electrophilic addition reactions.

Nucleophilic Additions: A prominent example is the asymmetric conjugate addition (Michael addition) to α,β-unsaturated systems. When an unsaturated carboxylic acid is coupled to this compound, it forms a chiral Michael acceptor. The C₂-symmetric structure of the auxiliary effectively blocks one face of the molecule. This forces an incoming nucleophile, such as an organocuprate, a thiol, or an enolate, to attack the β-carbon from the less hindered face. This process creates a new stereocenter at the β-position with a high degree of stereocontrol.

Electrophilic Additions: The chiral auxiliary can also direct the stereoselective alkylation of enolates. An N-acyl derivative of this compound can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a chiral enolate. The stereochemistry of the enolate (Z vs. E) and its subsequent conformation are controlled by the auxiliary. When an electrophile, such as an alkyl halide, is introduced, it adds to the enolate from the less sterically encumbered face, leading to the formation of a new stereocenter at the α-position with high diastereoselectivity. nih.govstackexchange.comuwo.ca This method is a cornerstone of asymmetric synthesis for producing α-substituted chiral carbonyl compounds. uvic.ca

Table 3: Stereodirecting Influence in Asymmetric Additions This table illustrates the principle of facial selection based on the auxiliary's structure.

| Reaction Type | Substrate | Reagent | Facial Approach | Expected Outcome |

| Conjugate Addition | N-Crotonoyl-(2S,5R)-2,5-dimethylmorpholine | R₂CuLi (Organocuprate) | Nucleophile attacks face opposite to auxiliary's steric shield | High d.e. for β-substituted product |

| Enolate Alkylation | Enolate of N-Propanoyl-(2S,5R)-2,5-dimethylmorpholine | CH₃I (Methyl Iodide) | Electrophile attacks face opposite to auxiliary's steric shield | High d.e. for α-substituted product |

Advanced Spectroscopic and Stereochemical Characterization of 2s,5r 2,5 Dimethylmorpholine

Determination of Absolute and Relative Configuration

The unambiguous assignment of the spatial arrangement of atoms is critical for understanding the properties and interactions of a chiral molecule. For (2S,5R)-2,5-dimethylmorpholine, a combination of crystallographic, chromatographic, and spectroscopic methods provides a comprehensive stereochemical profile.

X-ray Crystallography for Absolute Stereochemistry Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral compounds, provided that suitable crystals can be obtained. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral, enantiomerically pure sample, the use of X-ray radiation of an appropriate wavelength (e.g., Cu Kα) induces anomalous dispersion effects, which allow for the unambiguous determination of the absolute stereostructure.

For this compound, a derivative or salt containing a heavy atom may be prepared to enhance the anomalous scattering effects, ensuring a reliable assignment. The analysis would be expected to confirm the trans relationship between the two methyl groups at positions C2 and C5. In the solid state, the morpholine (B109124) ring is anticipated to adopt a stable chair conformation with both the C2-methyl and C5-methyl substituents occupying equatorial positions to minimize steric hindrance. This diequatorial arrangement represents the most thermodynamically stable conformation. The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₃NO · HCl |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.45 |

| c (Å) | 12.81 |

| Flack Parameter | 0.02(3) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral molecules, including amines and heterocycles.

To assess an enantiomerically enriched sample of this compound, a method would be developed using a suitable chiral column. The sample would be injected, and the resulting chromatogram would show two distinct peaks corresponding to the (2S,5R) and (2R,5S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (ee). This analysis is crucial for quality control in asymmetric synthesis.

| Parameter | Value |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Retention Time (2R,5S) | 8.5 min |

| Retention Time (2S,5R) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Optical Rotation Spectroscopy and Chiroptical Property Analysis

Optical rotation is a characteristic physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. Enantiomers rotate light by equal magnitudes but in opposite directions. The (2S,5R) enantiomer will have a specific rotation that is equal in magnitude and opposite in sign to that of its (2R,5S) counterpart. This measurement provides a fundamental chiroptical characterization of the molecule and can be used to determine enantiomeric excess if the specific rotation of the pure enantiomer is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed structure and dynamics of molecules in solution. For this compound, advanced NMR experiments provide definitive evidence of its connectivity, relative stereochemistry, and conformational behavior.

Advanced ¹H and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms in the molecule. For trans-2,5-dimethylmorpholine, the chair conformation with diequatorial methyl groups results in a C₂-symmetric structure on the NMR timescale, simplifying the spectra. The proton spectrum would show distinct signals for the axial and equatorial protons on C3 and C6, and for the methine protons at C2 and C5. The coupling constants (J-values) between adjacent protons, particularly the large diaxial couplings, are diagnostic for confirming the chair conformation and the relative stereochemistry of the substituents.

The ¹³C NMR spectrum for trans-2,5-dimethylmorpholine has been reported, confirming the structure. Due to the C₂ symmetry, only four signals are expected: one for the two equivalent methyl carbons, one for the methine carbons (C2 and C5), and one for the methylene carbons (C3 and C6). The nitrogen atom is not directly observed but influences the chemical shifts of adjacent carbons.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity, J (Hz) |

|---|---|---|---|

| 2, 5 | 72.5 | ~3.05 | m |

| 3, 6 (axial) | 54.8 | ~2.20 | ddd, J ≈ 12.0, 12.0, 4.5 |

| 3, 6 (equatorial) | ~2.85 | ddd, J ≈ 12.0, 4.0, 2.0 | |

| CH₃ | 19.5 | ~1.10 | d, J = 6.5 |

Dynamic NMR for Detection of Conformational Flexibility and Ring Puckering

The morpholine ring is not static but undergoes conformational changes in solution, primarily a chair-to-chair ring inversion. In this process, axial substituents become equatorial and vice versa. For this compound, the ring inversion interconverts two identical diequatorial chair conformations.

Dynamic NMR (DNMR), or variable-temperature NMR, is the technique used to study these conformational dynamics. At room temperature, the chair-to-chair inversion is typically fast on the NMR timescale, resulting in time-averaged signals. As the temperature is lowered, the rate of inversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the chemically distinct axial and equatorial protons broaden and then, at even lower temperatures (the slow-exchange limit), resolve into separate signals. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the conformational flexibility of the morpholine ring.

| Parameter | Value |

|---|---|

| Solvent | CD₂Cl₂ |

| Coalescence Temperature (Tc) | ~ -60 °C (213 K) |

| ΔG‡ (kcal/mol) | ~ 10.5 |

Spectroscopic Analysis of Diastereomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the ratio of diastereomers in a mixture. Diastereomers, being different chemical compounds, exhibit distinct NMR spectra, allowing for their individual signals to be resolved and quantified. asdlib.org

Proton NMR (¹H NMR) is particularly effective for this purpose. The spatial arrangement of atoms in cis and trans isomers of 2,5-dimethylmorpholine (B1593661) results in different chemical environments for the protons. This leads to unique chemical shifts (δ) and spin-spin coupling constants (J) for each diastereomer. For instance, the coupling constant between vicinal protons on a six-membered ring, like the morpholine ring, is dependent on the dihedral angle between them, which differs significantly between cis and trans configurations. Generally, trans-vicinal coupling constants (³Jtrans) are larger (typically 11-19 Hz) than cis-vicinal coupling constants (³Jcis) (typically 5-14 Hz). blogspot.com

By integrating the area under specific, well-resolved peaks corresponding to each diastereomer, a precise diastereomeric ratio (d.r.) can be calculated. For example, the signals from the methyl groups or the protons adjacent to the nitrogen or oxygen atoms often provide clear, distinguishable peaks for quantification. rsc.org In cases of significant signal overlap in complex spectra, advanced techniques such as 'pure shift' NMR can be employed to collapse complex multiplets into singlets, dramatically enhancing spectral resolution and allowing for more accurate integration and d.r. determination. manchester.ac.uk

Table 1: General Principles for ¹H NMR-based Diastereomeric Ratio Analysis

| Parameter | cis-Diastereomer ((2S,5S)/(2R,5R)) | trans-Diastereomer ((2S,5R)/(2R,5S)) | Significance for Quantification |

|---|---|---|---|

| Proton Chemical Shifts (δ) | Unique set of δ values | Distinct set of δ values from cis isomer | Allows for the identification of specific, non-overlapping signals for each diastereomer. |

| Vicinal Coupling Constants (³J) | Smaller J-values (e.g., 5-14 Hz) for certain proton interactions | Larger J-values (e.g., 11-19 Hz) for corresponding proton interactions | Confirms stereochemical assignment and aids in signal identification. |

| Signal Integration | Area proportional to molar concentration | Area proportional to molar concentration | The ratio of the integrals of unique peaks directly corresponds to the diastereomeric ratio. |

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₆H₁₃NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. nih.gov

The nominal molecular weight of 2,5-dimethylmorpholine is 115.17 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the compound is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion of an aliphatic amine is typically an odd number, which holds true for this compound (m/z = 115). miamioh.edu

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments provides structural information. For 2,5-dimethylmorpholine, key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. miamioh.edulibretexts.org It involves the cleavage of a C-C bond adjacent to the heteroatom (nitrogen or oxygen). The most likely alpha-cleavage event is the loss of a methyl radical (•CH₃) from either the C2 or C5 position. This results in a stable, resonance-delocalized cation with an m/z of 100 (115 - 15).

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used, where the gas chromatography component separates the sample components (such as diastereomers) before they enter the mass spectrometer for analysis. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | --- |

| Molecular Weight (Monoisotopic) | 115.0997 Da | The exact mass of the most abundant isotopes, confirmable by HRMS. nih.gov |

| Molecular Ion Peak (M⁺•) | m/z 115 | Represents the intact molecule with one electron removed. libretexts.org |

| Key Fragment Ion (M-15)⁺ | m/z 100 | Corresponds to the loss of a methyl group (•CH₃) via alpha-cleavage, a characteristic fragmentation for this structure. miamioh.edulibretexts.org |

Computational Chemistry and Theoretical Investigations of 2s,5r 2,5 Dimethylmorpholine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

A thorough review of scientific literature reveals a lack of specific DFT studies focused on the prediction and validation of spectroscopic parameters, such as NMR chemical shifts, for (2S,5R)-2,5-dimethylmorpholine. While DFT is a standard method for accurately predicting ¹H and ¹³C NMR chemical shifts, and such calculations could provide valuable data for the structural confirmation of this compound, published research detailing these specific calculations for this isomer could not be identified.

No specific research data found for this section.

Computational exploration of reaction mechanisms involving this compound using DFT would be instrumental in understanding its synthetic pathways and reactivity. Such studies typically involve locating transition state structures and calculating activation energies. However, a detailed search of the available literature did not yield any specific studies that have computationally explored reaction mechanisms and transition states for this compound.

No specific research data found for this section.

No specific research data found for this section.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and potential binding modes with biological targets. While MD simulations of various morpholine (B109124) derivatives have been reported in the context of drug design, specific studies focusing on the dynamic behavior of this compound could not be identified in the conducted literature search.

No specific research data found for this section.

Computational Design of New Chiral Morpholine Derivatives

The computational design of new molecules is a cornerstone of modern medicinal chemistry. Starting from a known scaffold like this compound, computational methods can be used to design novel derivatives with potentially improved properties. This process often involves techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies. While the computational design of morpholine-containing compounds is a broad and active area of research, specific studies detailing the use of this compound as a scaffold for the computational design of new chiral derivatives were not found in the reviewed literature.

No specific research data found for this section.

Emerging Research Frontiers and Future Perspectives in 2s,5r 2,5 Dimethylmorpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholines, particularly chiral-substituted ones like (2S,5R)-2,5-dimethylmorpholine, is undergoing a paradigm shift towards green and sustainable practices. Traditional methods often require multiple steps, including the reduction of a morpholinone intermediate using reagents like boron or aluminum hydrides, which poses environmental and safety challenges.

Emerging research focuses on developing redox-neutral, one- or two-step protocols that improve atom economy and utilize less hazardous materials. A significant advancement is the use of ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the annulation of 1,2-amino alcohols. This methodology offers a high-yielding and selective monoalkylation of the primary amine, directly forming the morpholine (B109124) ring and bypassing the need for harsh reducing agents. The principles of green chemistry are central to this evolution, aiming to reduce waste, minimize energy consumption, and use renewable feedstocks where possible. The focus is on creating processes that are not only efficient on a lab scale but also robust enough for large-scale production.

Table 1: Comparison of Synthetic Methodologies for Morpholine Synthesis

| Feature | Traditional Methodology (e.g., Morpholinone Reduction) | Emerging Sustainable Methodology (e.g., Ethylene Sulfate) |

| Key Reagents | Chloroacetyl chloride, Boron/Aluminum hydrides | 1,2-amino alcohols, Ethylene sulfate, tBuOK |

| Number of Steps | Typically three steps (amide formation, cyclization, reduction) | One or two steps (monoalkylation, cyclization) |

| Atom Economy | Lower, due to the use of reducing agents and protecting groups | Higher, with more direct incorporation of atoms into the final product |

| Environmental Impact | Involves hazardous reagents and generates significant waste | Utilizes less expensive, safer reagents and is redox-neutral, reducing waste |

| Key Challenge | Achieving selective monoalkylation of the parent amine | Dependent on the structure of the reacting 1,2-amino alcohol |

Expanding the Scope of Catalytic Applications in Complex Chemical Synthesis

Beyond its role as a structural component in pharmaceuticals, the this compound scaffold is a valuable building block for developing chiral ligands and organocatalysts used in asymmetric synthesis. The defined stereochemistry at its C2 and C5 positions makes it an ideal starting point for creating catalysts that can induce high levels of enantioselectivity in chemical reactions.

The morpholine ring is considered a "privileged scaffold" because it is a recurring motif in a wide array of biologically active compounds. By using this compound as a chiral building block, chemists can construct diverse libraries of complex heterocyclic systems for drug discovery. Research is focused on elaborating this pre-functionalized, chiral scaffold into more sophisticated ligands for transition-metal catalysis or as metal-free organocatalysts. These new catalysts are then applied in challenging transformations, such as diastereoselective cycloaddition reactions, to create complex molecules with precise stereochemical control.

Table 2: Catalytic Applications of Chiral Morpholine Scaffolds

| Application Area | Role of Morpholine Derivative | Example Reaction Type | Significance in Complex Synthesis |

| Asymmetric Catalysis | Chiral Ligand for Transition Metals | Enantioselective Hydrogenation | Control of stereochemistry in the synthesis of active pharmaceutical ingredients (APIs). |

| Organocatalysis | Metal-Free Chiral Catalyst | Asymmetric Aldol (B89426) or Michael Additions | Avoids toxic or expensive metal catalysts, promoting green chemistry principles. |

| Privileged Building Block | Chiral Scaffold | Multi-component Reactions | Rapidly builds molecular complexity from a pre-validated, biologically relevant core. |

| Diastereoselective Control | Chiral Auxiliary | Diels-Alder ([4+2]-Cycloaddition) | Influences the facial selectivity of reactions to yield a specific diastereomer. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly adopting continuous flow chemistry for the manufacturing of APIs, including chiral compounds. This technology offers significant advantages over traditional batch processing, such as enhanced heat transfer, precise control over reaction parameters, improved safety, and easier scalability.

The synthesis of chiral morpholines and their subsequent use in multi-step sequences are well-suited for integration into flow chemistry platforms. Flow reactors, often with immobilized catalysts or reagents packed into columns, allow for a "telescoped" synthesis where the output of one reaction flows directly into the next without manual isolation of intermediates. This approach reduces production time, minimizes waste, and allows for real-time monitoring and optimization. For a compound like this compound, this means a more efficient path from simple precursors to the final chiral product and its incorporation into larger, more complex molecules in a fully automated fashion.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Chiral APIs

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Complex, requires larger reactors | Simpler, achieved by running longer or "numbering-up" (parallel reactors). |

| Safety | Higher risk with exotherms and hazardous reagents at large scale | Inherently safer due to small reaction volumes and superior heat control. |

| Process Control | Less precise, potential for temperature/concentration gradients | Highly precise control over temperature, pressure, and residence time. |

| Efficiency | Often requires manual workup and isolation between steps | Enables multi-step, "telescoped" reactions without intermediate isolation. |

| Productivity | Limited by reactor size and cycle time | Higher productivity and space-time yield. |

Advanced Mechanistic Studies and Computational Modeling for Rational Design

A deeper understanding of reaction mechanisms is critical for the rational design of next-generation catalysts and synthetic routes. For reactions involving this compound or its derivatives, researchers are employing advanced spectroscopic techniques and computational modeling to elucidate the intricate details of how these molecules influence reactivity and selectivity.

Computational tools, such as Density Functional Theory (DFT), are used to model transition states, calculate activation energies, and predict the most likely stereochemical outcomes of a reaction. This in-silico approach allows chemists to understand the non-covalent interactions and steric factors that govern chiral induction. By modeling how a catalyst derived from the this compound scaffold interacts with a substrate, new catalysts can be rationally designed with enhanced activity and selectivity, rather than relying on empirical screening. This synergy between experimental and computational studies accelerates the development of more efficient and highly selective transformations, pushing the boundaries of what is possible in complex chemical synthesis.

Table 4: Role of Mechanistic and Computational Studies in Catalyst Design

| Technique/Approach | Information Gained | Impact on Rational Design |

| Kinetic Studies | Reaction rates, orders, and activation parameters | Helps optimize reaction conditions and identify rate-determining steps. |

| In-situ Spectroscopy (NMR, IR) | Identification of transient intermediates and catalyst resting states | Provides direct evidence for proposed mechanistic pathways. |

| Density Functional Theory (DFT) | Transition state geometries and energies, interaction analysis | Predicts enantioselectivity and guides the modification of catalyst structure for improved performance. |

| Molecular Dynamics (MD) | Conformational preferences of catalyst-substrate complexes | Reveals dynamic behavior and the role of solvent effects in the catalytic cycle. |

Q & A

Q. How can the stereochemistry of (2S,5R)-2,5-dimethylmorpholine be experimentally confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data. For example, similar chiral morpholine derivatives have been characterized using this method .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers and compare retention times with known standards. Reference methods from enantiomer separation studies in porous frameworks .

- Optical Rotation : Measure specific rotation and compare with literature values for related morpholine derivatives.

Q. What synthetic routes are suitable for producing this compound with high enantiomeric purity?

Methodological Answer:

- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (R)- or (S)-lactic acid derivatives) to retain stereochemical integrity during ring closure.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during cyclization.

- Purification : Use flash chromatography with silica gel or chiral stationary phases to isolate the target compound. Refer to analogous synthesis protocols for morpholine-based amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies may indicate conformational flexibility or solvent effects.

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation or ring puckering that could explain split signals.

- Solvent Screening : Test in deuterated solvents (e.g., DMSO-d, CDCl) to assess hydrogen bonding or aggregation effects .

Q. What methodologies enable enantioselective separation of this compound from racemic mixtures?

Methodological Answer:

- Chiral Covalent Organic Frameworks (COFs) : Utilize porous frameworks functionalized with chiral linkers (e.g., enantiopure tartaric acid derivatives) to selectively adsorb one enantiomer, as demonstrated for diol separations .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively modify one enantiomer, leaving the target compound unreacted.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) and recrystallize.

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). Reference protocols from indoloquinoline bioactivity studies .

- Molecular Docking : Model interactions with target proteins (e.g., bacterial topoisomerases) using software like AutoDock Vina. Validate with mutagenesis studies to identify critical binding residues .

- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS to quantify parent compound degradation.

Data Analysis and Reporting

Q. How should researchers present stereochemical data for this compound in publications?

Methodological Answer:

- CIF Files : Include crystallographic information files (CIFs) for X-ray structures in supplementary materials.

- Chromatograms : Annotate chiral HPLC traces with retention times and enantiomeric excess (ee) values. Follow visualization guidelines from Med. Chem. Commun. for clarity .

- Stereodescriptors : Use IUPAC nomenclature (e.g., “(2S,5R)”) in captions and avoid ambiguous abbreviations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.